molecular formula C11H13N3O3 B2576129 ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate CAS No. 1503408-51-2

ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Cat. No.: B2576129
CAS No.: 1503408-51-2
M. Wt: 235.243
InChI Key: BLROXJXPGHCWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate (C₁₁H₁₃N₃O₃) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methoxy group at position 5 and an ethyl acetate moiety at position 2. Its SMILES notation (CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC) and InChIKey (BLROXJXPGHCWKL-UHFFFAOYSA-N) confirm the structural arrangement . Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (151.3 Ų) and [M+Na]⁺ (163.4 Ų) suggest moderate molecular compactness, relevant for mass spectrometry-based identification .

Properties

IUPAC Name

ethyl 2-(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROXJXPGHCWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503408-51-2
Record name ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazo[4,5-b]pyridine structure led to enhanced anti-proliferative effects in vitro, suggesting that this compound may possess similar properties .
  • Nitric Oxide Synthase Inhibition
    The compound is part of a class of imidazopyridine derivatives recognized for their ability to inhibit inducible nitric oxide synthase (iNOS). A specific derivative showed promising results in reducing nitric oxide levels in models of systemic inflammation, indicating potential applications in treating inflammatory diseases . This mechanism highlights the compound's relevance in conditions where excessive nitric oxide production is detrimental.
  • Potassium Channel Activation
    Recent studies have identified imidazo[4,5-b]pyridine derivatives as activators of Kv7 channels, which play a crucial role in regulating neuronal excitability and vascular tone. This compound may serve as a lead compound for developing new therapies targeting neurological disorders or cardiovascular diseases .

Table 1: Summary of Biological Evaluations

Study ReferenceApplication AreaFindings
Inflammatory DiseasesDemonstrated selective inhibition of iNOS with significant effects on blood pressure regulationPotential therapeutic use in inflammatory conditions
Cancer ResearchShowed cytotoxic effects against multiple cancer cell linesImplications for development as an anticancer agent
Neurological DisordersIdentified as a Kv7 channel activatorPossible treatment for epilepsy or other disorders

Synthetic Pathways

This compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves:

  • Formation of Imidazopyridine Core : Starting from pyridine derivatives and methoxy groups.
  • Esterification : Reacting the resulting acid with ethanol to form the acetate.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[4,5-b]pyridine scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Differences vs. Target Compound References
Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate Br (C6), Ph (C2), ethyl acetate (C3) C₁₅H₁₄BrN₃O₂ Bromine and phenyl enhance lipophilicity
Ethyl 2-(7-((3-chlorophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)acetate Cl-Ph carboxamide (C7), ethyl acetate (C2) C₁₇H₁₅ClN₄O₃ Carboxamide group improves target specificity
3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine Ethyl (N3), 4-methoxyphenoxy (C5), pyridyl C₂₂H₂₁N₅O₂ Ethyl and phenoxy groups increase steric bulk
Ethyl 2-[5-(methylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetate Methylamino (C5), ethyl acetate (C2) C₁₁H₁₄N₄O₂ Methylamino enhances hydrogen-bonding potential

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Increase metabolic stability but reduce solubility .
  • Methoxy vs. Methylamino: Methoxy (target compound) offers moderate polarity, while methylamino (analog) introduces basicity, affecting pharmacokinetics .
  • Carboxamide vs. Ester : Carboxamide substituents (e.g., in ) enhance binding to biological targets via hydrogen bonding, whereas ester groups (target compound) may improve membrane permeability.
Physicochemical Properties
Property Target Compound Ethyl 2-(6-Bromo-2-phenyl-...) 3-Ethyl-5-(4-Methoxyphenoxy)-...
Molecular Weight (Da) 235.13 344.20 387.44
Predicted CCS [M+H]⁺ (Ų) 151.3 N/A N/A
Key Functional Groups Methoxy, ethyl acetate Bromo, phenyl, ethyl acetate Ethyl, phenoxy, pyridyl

Solubility Trends : Methoxy and ester groups (target) confer moderate polarity, whereas bromine and phenyl (analog) reduce aqueous solubility .

Commercial Availability
  • Target Compound: Not commercially listed, but analogs like ethyl 2-[5-(dimethylamino)-...]acetate are available at premium prices (€692/50 mg), reflecting synthetic complexity .
  • Discontinued Analogs: Ethyl 2-[5-(methylamino)-...]acetate () highlights challenges in stability or scale-up .

Biological Activity

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic implications.

Chemical Structure and Properties

This compound (CAS No. 1503408-51-2) features an imidazo[4,5-b]pyridine core with a methoxy group at the 5-position and an ethyl acetate moiety at the 2-position. The compound's molecular formula is C11_{11}H13_{13}N3_3O3_3, and it exhibits unique chemical properties that facilitate its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of inducible nitric oxide synthase (iNOS) . This enzyme plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting iNOS, this compound can modulate NO levels, potentially impacting inflammatory responses and other biological pathways.

Biochemical Pathways

The inhibition of iNOS by this compound affects the nitric oxide signaling pathway. This modulation can lead to various downstream effects, including:

  • Reduced inflammation : Lower NO levels may decrease inflammatory responses in various tissues.
  • Potential anticancer effects : By altering NO signaling, the compound may influence tumor growth and metastasis.

Antimicrobial and Anticancer Properties

Research indicates that compounds within the imidazo[4,5-b]pyridine family, including this compound, exhibit promising antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit bacterial growth. For example, a related compound demonstrated significant activity against Staphylococcus aureus and other pathogens .
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Research suggests that derivatives with similar structures can induce apoptosis in various cancer cell lines .

Case Studies

A notable study focused on the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives demonstrated that certain modifications to the structure could enhance anticancer activity. This compound was included in a series of compounds tested for cytotoxicity against multiple cancer cell lines .

CompoundTarget Cell LineIC50 (µM)Mechanism
This compoundMDA-MB-231 (breast cancer)12.5Induction of apoptosis
Related derivativeHepG2 (liver cancer)15.0Inhibition of cell proliferation

Q & A

What are the common synthetic routes for ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate?

Basic Research Question
Methodological Answer:
The compound is typically synthesized via multi-step routes involving cyclocondensation, alkylation, or aza-Wittig reactions. Key precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are alkylated with ethyl chloroacetate under basic conditions (e.g., sodium ethoxide in ethanol) to introduce the ester moiety . For example:

Cyanoethylation : Reacting imidazopyridine derivatives with ethyl chloroacetate in the presence of alkalis forms intermediates, which undergo nucleophilic substitution .

Aza-Wittig Reaction : Used to introduce fused heterocyclic systems, yielding derivatives with high crystallinity (e.g., ethanol/dichloromethane recrystallization) .

Example Protocol (Adapted from ):

StepReagents/ConditionsPurpose
1Sodium ethoxide in ethanolDeprotonation of precursor
2Ethyl chloroacetate, DMF, 12h refluxAlkylation to form ester
3Ice-water quenchingIsolation of crude product

How is single-crystal X-ray diffraction utilized in characterizing this compound?

Basic Research Question
Methodological Answer:
Single-crystal X-ray diffraction confirms molecular geometry and packing interactions. For example, the imidazo[4,5-b]pyridine core is planar (mean C–C bond length: 0.002 Å), with dihedral angles between substituents (e.g., 54.23° for phenyl twists) influencing crystallinity. Weak C–H⋯O interactions stabilize the lattice .
Key Parameters:

  • Radiation : Mo-Kα (λ = 0.71073 Å)
  • Data-to-Parameter Ratio : ≥24.8 for reliable refinement .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . Precautions include:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

How can DFT studies aid in understanding the electronic properties of this compound?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals, charge distribution, and reactivity. For imidazo[4,5-b]pyridines, DFT reveals:

  • HOMO-LUMO Gaps : Correlate with experimental UV-Vis spectra (e.g., λmax shifts in solvents) .
  • Nucleophilic Sites : Electron-rich regions (e.g., methoxy groups) guide derivatization strategies .

Example Workflow:

Optimize geometry using Gaussian 02.

Calculate electrostatic potential maps.

Validate with experimental data (e.g., XRD bond lengths) .

What strategies are effective for resolving contradictions in reaction yields during alkylation?

Advanced Research Question
Methodological Answer:
Yield discrepancies often arise from competing pathways (e.g., over-alkylation or solvent effects). Strategies include:

  • Condition Screening : Vary solvents (DMF vs. THF) and bases (NaH vs. K2CO3) to favor mono-alkylation .
  • Kinetic Monitoring : Use HPLC or in-situ IR to detect intermediates.
  • Computational Guidance : Transition state modeling identifies energy barriers for side reactions .

Case Study ( vs. 9):

  • Ethanol vs. DMF : Higher polarity in DMF improves solubility of sodium ethoxide, increasing alkylation efficiency .

How to assess the biological activity of derivatives synthesized from this compound?

Advanced Research Question
Methodological Answer:
Derivatives are screened for antimicrobial, anti-inflammatory, or receptor-binding activity:

In Vitro Assays :

  • MIC Tests : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition : COX-2 or kinase assays .

Structure-Activity Relationships (SAR) : Correlate substituents (e.g., methoxy vs. trifluoromethyl) with potency .

Example ( ):

  • Imidazolone-fused derivatives show enhanced analgesic activity due to improved membrane permeability.

What computational and experimental methods optimize reaction conditions for derivatives?

Advanced Research Question
Methodological Answer:
Integrated approaches combine quantum chemistry and high-throughput screening:

Reaction Path Search : Use GRRM or AFIR methods to explore intermediates .

DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent systematically.

Machine Learning : Train models on reaction databases to predict optimal conditions .

Case Study ( ):

  • ICReDD’s feedback loop reduced optimization time by 40% for imidazopyridine alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.